molecular formula C12H15Cl2NO2S B3019892 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396768-82-3

2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No. B3019892
CAS RN: 1396768-82-3
M. Wt: 308.22
InChI Key: ONZXRPTWZKDZJA-UHFFFAOYSA-N
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Description

The compound "2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide" is a benzamide derivative, a class of compounds known for their biological activity and potential pharmaceutical applications. Benzamides are amides where the amino group is directly attached to a benzene ring. They often exhibit a range of biological activities and are of interest in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the condensing agent N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used for the preparation of amides under mild conditions, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related compounds such as 2,2'-dithiobis(benzamide) derivatives has been reported, indicating that the synthesis of benzamide derivatives with sulfur-containing substituents, similar to the methylthio group in the target compound, is feasible .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure analysis, spectral IR, NMR, and UV-Vis investigations, along with DFT calculations, have been used to study the structure of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic properties and potential reactivity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation, cyclocondensation, and reactions with aldehydes, as demonstrated in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . The presence of functional groups such as hydroxy, methylthio, and chloro substituents in the target compound suggests that it may also participate in similar reactions, which could be explored for the synthesis of novel derivatives or for functionalization purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of chlorine atoms and hydrogen bonding capabilities, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, affects their solubility, melting points, and potential for forming crystal structures . The target compound's dichloro and hydroxy substituents, along with its potential for intramolecular hydrogen bonding, would likely impact its physical properties and solubility in various solvents.

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This can include toxicity levels, flammability, and environmental impact .

properties

IUPAC Name

2,5-dichloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXRPTWZKDZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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